![molecular formula C9H12O4 B6336487 Norpinane-3,3-dicarboxylic acid CAS No. 5164-32-9](/img/structure/B6336487.png)
Norpinane-3,3-dicarboxylic acid
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Overview
Description
Norpinane-3,3-dicarboxylic acid, also known as bicyclo [3.1.1]heptane-3,3-dicarboxylic acid, is a bicyclic compound . It has a molecular weight of 184.19 and its IUPAC name is bicyclo [3.1.1]heptane-3,3-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13)
. This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.19 .Scientific Research Applications
Norpinane-3,3-dicarboxylic acid has been studied for its potential use in various scientific research applications. It has been used as a reagent in the synthesis of organic compounds and as a probe molecule in the study of enzyme-catalyzed reactions. This compound has also been used in the synthesis of peptides, as a substrate for the enzyme transaminase, and as an inhibitor of the enzyme chymotrypsin.
Mechanism of Action
Norpinane-3,3-dicarboxylic acid has been shown to interact with enzymes and other proteins in the body. It binds to the active site of an enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme chymotrypsin, which is involved in the breakdown of proteins in the body. This compound has also been shown to inhibit the enzyme transaminase, which is involved in the synthesis of amino acids. In addition, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin.
Advantages and Limitations for Lab Experiments
Norpinane-3,3-dicarboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in water. It can also be synthesized relatively easily, and it can be separated from other compounds in a mixture by crystallization. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound, and it is not very soluble in organic solvents.
Future Directions
There are several potential future directions for the use of Norpinane-3,3-dicarboxylic acid in scientific research. It could be studied further for its potential use as an inhibitor of enzymes involved in the synthesis of amino acids, peptides, and melanin. It could also be studied for its potential use as a probe molecule for the study of enzyme-catalyzed reactions. Additionally, this compound could be studied for its potential use as a reagent in the synthesis of organic compounds. Finally, this compound could be studied for its potential use as an inhibitor of other enzymes involved in biochemical and physiological processes.
Synthesis Methods
Norpinane-3,3-dicarboxylic acid can be synthesized through the reaction of norpinane (C8H14) and maleic anhydride (C4H2O3). The reaction is carried out in a solvent, such as toluene, at a temperature of 140-150°C. The reaction produces a mixture of this compound and norpinane-1,1-dicarboxylic acid (NDCA), which can be separated by crystallization.
Safety and Hazards
properties
IUPAC Name |
bicyclo[3.1.1]heptane-3,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQMCXOIGSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60789425 |
Source
|
Record name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60789425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5164-32-9 |
Source
|
Record name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60789425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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